1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol
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Overview
Description
1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol is a chemical compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol typically involves the reaction of 4-methoxybenzaldehyde with phenylacetylene in the presence of a suitable catalystThe reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The azetidine ring can be reduced to form a corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-Methoxyphenyl)-3-phenylazetidin-3-one.
Reduction: Formation of 1-(4-Methoxyphenyl)-3-phenylazetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-phenylazetidine: Lacks the hydroxyl group at the 3-position.
1-(4-Methoxyphenyl)-3-phenylazetidin-3-one: Contains a ketone group instead of a hydroxyl group at the 3-position.
1-(4-Methoxyphenyl)-3-phenylpyrrolidine: Contains a five-membered ring instead of a four-membered azetidine ring.
Uniqueness
1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol is unique due to the presence of both a hydroxyl group and an azetidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62082-48-8 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylazetidin-3-ol |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)17-11-16(18,12-17)13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3 |
InChI Key |
QLNYUIXQRARTDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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